molecular formula C21H15FN6O4S B5078099 N-({[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)-4-methoxy-3-nitrobenzamide

N-({[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)-4-methoxy-3-nitrobenzamide

Cat. No.: B5078099
M. Wt: 466.4 g/mol
InChI Key: ISDQMMTWNZSYGO-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a benzotriazole, a fluorophenyl group, a carbonothioyl group, a methoxy group, and a nitrobenzamide group . These functional groups could potentially confer a variety of chemical properties to the compound.


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The benzotriazole and fluorophenyl groups would likely contribute to the aromaticity of the compound, while the carbonothioyl, methoxy, and nitrobenzamide groups could introduce a variety of polar and nonpolar regions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of both polar and nonpolar groups could give it unique solubility properties. The fluorophenyl group might also influence its reactivity and stability .

Properties

IUPAC Name

N-[[2-(4-fluorophenyl)benzotriazol-5-yl]carbamothioyl]-4-methoxy-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15FN6O4S/c1-32-19-9-2-12(10-18(19)28(30)31)20(29)24-21(33)23-14-5-8-16-17(11-14)26-27(25-16)15-6-3-13(22)4-7-15/h2-11H,1H3,(H2,23,24,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISDQMMTWNZSYGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC(=S)NC2=CC3=NN(N=C3C=C2)C4=CC=C(C=C4)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15FN6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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